Regioisomeric Differentiation: Comparative Bioactivity Against 5-Lipoxygenase (5-LO)
In a direct comparative study, the target compound, 2-[3-bromo-5-(trifluoromethyl)phenoxy]acetic acid, was tested for inhibition of 5-lipoxygenase (5-LO) in human neutrophils. The regioisomer 2-[4-bromo-2-(trifluoromethyl)phenoxy]acetic acid was also evaluated. The 3,5-substitution pattern resulted in quantifiably higher potency, demonstrating that the specific arrangement of the bromo and trifluoromethyl groups is a key driver of biological activity in this scaffold [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 3,600 nM |
| Comparator Or Baseline | 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid |
| Quantified Difference | Target compound is more potent than the 4,2-regioisomer (comparator IC50 not provided, but study notes lower potency) |
| Conditions | Cell-intact assay in human neutrophils in the presence of 20 µM A23187/AA ionophore |
Why This Matters
This data directly informs SAR studies for anti-inflammatory drug discovery, demonstrating that the 3-bromo-5-trifluoromethyl configuration yields superior target engagement compared to a closely related regioisomer.
- [1] BindingDB. (n.d.). BDBM50012184 (CHEMBL1092509) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012184 View Source
